molecular formula C18H15N3O3S2 B2992430 (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 476278-90-7

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2992430
CAS RN: 476278-90-7
M. Wt: 385.46
InChI Key: QZBKNOSCTGJQCD-NBVRZTHBSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system of double bonds. The benzo[d]thiazol-2(3H)-ylidene moiety would contribute to the planarity .


Chemical Reactions Analysis

Compounds containing a benzo[d]thiazol-2(3H)-ylidene moiety can participate in a variety of chemical reactions. For example, they can undergo intermolecular carboarylation of alkenes by cleaving inert C–O bonds .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Research on mixed-ligand copper(II)-sulfonamide complexes revealed their significant effect on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrate the potential for inducing cell death mainly through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, highlighting the critical role of the N-sulfonamide derivative in their biological activity (González-Álvarez et al., 2013).

Inhibitors of Enzymes

  • The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were described. These compounds, particularly 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, were found to be high-affinity inhibitors of this enzyme, offering insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial and Antiproliferative Agents

  • A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, with specific compounds displaying significant inhibition of HCV NS5B RdRp activity and potential as therapeutic agents (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Properties

  • Another study focused on the design of thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial treatment of cotton fabrics. These azodyes were shown to enhance the dyeability and functional advantages of cotton fabric, demonstrating effective UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, some benzo[d]thiazol-2(3H)-ylidene compounds have been studied for their cytotoxic and antibacterial activities .

properties

IUPAC Name

4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21(2)26(23,24)13-9-7-12(8-10-13)17(22)14(11-19)18-20-15-5-3-4-6-16(15)25-18/h3-10,22H,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVFMCJKKLYPN-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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